molecular formula C28H23N3O B5213748 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide

Cat. No.: B5213748
M. Wt: 417.5 g/mol
InChI Key: NYROGUHWTHZOIC-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide is a complex organic compound featuring a benzimidazole moiety, which is known for its significant pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Nitro derivatives of the aromatic rings.

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide has several applications in scientific research:

  • Chemistry: : It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : The compound has been studied for its potential as an antimicrobial and anticancer agent due to the bioactivity of the benzimidazole moiety.

  • Medicine: : Research has shown that derivatives of benzimidazole can act as inhibitors of various enzymes, making them potential candidates for drug development.

  • Industry: : In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its stable aromatic structure.

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets:

  • Molecular Targets: : The benzimidazole moiety can bind to DNA, inhibiting the replication of certain microorganisms. It can also inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair.

  • Pathways Involved: : The compound can interfere with the cell cycle of cancer cells, leading to apoptosis. It can also modulate inflammatory pathways by inhibiting the synthesis of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    Thiabendazole: An anthelmintic drug used to treat parasitic worm infections.

    Albendazole: Another anthelmintic used in the treatment of a variety of parasitic worm infestations.

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 2-methylphenyl and 2,2-diphenylacetamide groups enhances its ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23N3O/c1-19-16-17-22(27-29-23-14-8-9-15-24(23)30-27)18-25(19)31-28(32)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3,(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYROGUHWTHZOIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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